Product packaging for Boc-Asn-OH-(-amine-15N)(Cat. No.:CAS No. 287484-41-7)

Boc-Asn-OH-(-amine-15N)

Cat. No.: B12057344
CAS No.: 287484-41-7
M. Wt: 233.23 g/mol
InChI Key: FYYSQDHBALBGHX-NPNNMFHTSA-N
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Description

Significance of Stable Isotope Labeling for Structural and Mechanistic Studies in Biochemistry

Stable isotope labeling has revolutionized our understanding of biomolecular architecture and the mechanisms that govern biochemical reactions. adesisinc.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry rely heavily on the distinct physical properties of isotopically labeled compounds. adesisinc.com In NMR, the incorporation of isotopes like nitrogen-15 (B135050) (¹⁵N) and carbon-13 (¹³C) into proteins allows for the dispersal of signals into multiple dimensions, overcoming spectral overlap that would otherwise render analysis impossible for all but the smallest proteins. gidrm.org This enables the determination of high-resolution three-dimensional structures of proteins in solution, providing a dynamic view of their native conformations. tandfonline.comnih.gov

Similarly, mass spectrometry utilizes the mass difference between labeled and unlabeled molecules to quantify changes in protein expression, identify protein-protein interactions, and characterize post-translational modifications. pharmiweb.comeurisotop.com These methods have been instrumental in elucidating complex enzymatic reaction mechanisms, tracking metabolic pathways, and understanding the intricate regulation of cellular processes. nih.gov The ability to trace the fate of specific atoms through a biological system provides a level of detail that is often unattainable with other methods. nih.gov

Strategic Role of Protected ¹⁵N-Labeled Amino Acids in Directed Biomolecular Synthesis

The precise placement of an isotopic label within a biomolecule is often critical for the success of an experiment. This is where protected ¹⁵N-labeled amino acids, such as Boc-Asn-OH-(-amine-¹⁵N), play a crucial strategic role. nih.gov The "Boc" group (tert-butoxycarbonyl) is a protecting group that temporarily blocks the amino group of the amino acid, preventing unwanted side reactions during peptide synthesis. This allows for the controlled, sequential addition of amino acids to build a peptide or protein chain, a process known as solid-phase peptide synthesis (SPPS). isotope.comsigmaaldrich.com

By using a protected amino acid that is also isotopically labeled, such as Boc-Asn-OH-(-amine-¹⁵N) where the side-chain amide nitrogen of asparagine is a ¹⁵N isotope, researchers can introduce a label at a specific, predetermined position within the protein sequence. sigmaaldrich.comresearchgate.net This site-specific labeling is invaluable for a variety of applications. sigmaaldrich.com For instance, in NMR studies, a single ¹⁵N label can serve as a sensitive probe to monitor conformational changes or ligand binding at a particular site within a large protein complex. utoronto.ca This targeted approach simplifies complex spectra and provides unambiguous information about the local environment of the labeled residue. utoronto.ca

Historical Context and Evolution of Isotopic Labeling Techniques for Peptide and Protein Analysis

The use of isotopes as tracers in biological research has a rich history, dating back to the early 20th century. nih.gov Initial experiments with radioactive isotopes laid the groundwork for understanding metabolic pathways. However, the use of stable isotopes, which are non-radioactive, gained prominence due to their safety and the fact that for some key biological elements like nitrogen and oxygen, no long-lived radioisotopes exist. nih.gov

The development of mass spectrometry was a pivotal moment, providing the means to accurately measure the abundance of different isotopes in a sample. nih.gov This technological advancement, coupled with the refinement of chemical synthesis methods, paved the way for the widespread use of stable isotope labeling in protein research. nih.gov

Early applications often involved uniform labeling, where an organism was grown in a medium containing a ¹⁵N-labeled nitrogen source, resulting in the incorporation of the isotope throughout its proteome. eurisotop.com While powerful, this approach lacked the specificity of later techniques. The advent of methods to synthesize and incorporate specifically labeled amino acids revolutionized the field. nih.gov Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) emerged, allowing for quantitative comparisons of protein expression between different cell populations. pharmiweb.comnih.gov

The evolution of NMR spectroscopy has also been closely intertwined with advancements in isotopic labeling. The ability to produce proteins uniformly or selectively labeled with ¹⁵N and ¹³C was a critical step that extended the size limit of proteins amenable to NMR structural analysis. gidrm.orgutoronto.ca The development of multidimensional NMR experiments, which are reliant on the presence of these isotopes, transformed protein NMR from a technique limited to small proteins into a powerful tool for studying the structure and dynamics of a wide range of biological macromolecules. gidrm.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O5 B12057344 Boc-Asn-OH-(-amine-15N) CAS No. 287484-41-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

287484-41-7

Molecular Formula

C9H16N2O5

Molecular Weight

233.23 g/mol

IUPAC Name

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-4-oxobutanoic acid

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m0/s1/i11+1

InChI Key

FYYSQDHBALBGHX-NPNNMFHTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][C@@H](CC(=O)N)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Boc Asn Oh Amine 15n

Chemical Synthesis Pathways for Boc-Protected ¹⁵N-Asparagine Derivatives

The chemical synthesis of Boc-Asn-OH-(-amine-¹⁵N) requires a multi-step approach that ensures the selective introduction of the ¹⁵N isotope into the side-chain amide and the appropriate protection of the α-amino group. A common strategy begins with a suitably protected aspartic acid derivative, followed by a controlled amidation reaction using a ¹⁵N-labeled nitrogen source.

A plausible synthetic route involves the following key steps:

Starting Material : The synthesis typically starts with N-α-Boc-L-aspartic acid (Boc-Asp-OH).

Orthogonal Protection : To selectively amidate the side-chain (β-carboxyl) group, the α-carboxyl group must first be protected with a group that is stable during the amidation step but can be removed later without affecting the Boc or side-chain amide groups. A benzyl (B1604629) ester (Bzl) is a common choice for this purpose.

Side-Chain Activation : The free β-carboxyl group is activated to facilitate the reaction with the nitrogen source. A method described for general amidation of protected amino acids uses p-toluenesulphonyl chloride (TsCl) to form a reactive mixed carboxylic-sulphonic anhydride (B1165640) intermediate. researchgate.net

¹⁵N-Amidation : The activated intermediate is then reacted in situ with a highly enriched ¹⁵N-labeled ammonia (B1221849) source, such as ¹⁵NH₃ or an ammonium (B1175870) salt like ¹⁵NH₄Cl, to form the ¹⁵N-amide. researchgate.net A Chinese patent describes a method for producing β-¹⁵N-labeled L-asparagine by reacting L-aspartic acid-β-methyl ester hydrochloride with a ¹⁵N-labeled inorganic raw material, achieving high utilization of the expensive isotope. google.com

Deprotection : Finally, the protecting group on the α-carboxyl (e.g., benzyl group) is selectively removed, typically through catalytic hydrogenolysis, to yield the final product, Boc-Asn-OH-(-amine-¹⁵N).

An alternative pathway involves the initial synthesis of L-asparagine-(-amine-¹⁵N) from L-aspartic acid and a ¹⁵N source, followed by the protection of the α-amino group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.comgoogle.com The success of the synthesis relies heavily on the precise control of reaction conditions to ensure high yields and prevent side reactions.

During peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the side-chain amide of asparagine can undergo undesirable side reactions. nih.gov The primary side reaction is dehydration of the amide to form a β-cyanoalanine residue, especially during the activation step with carbodiimide (B86325) reagents. researchgate.netpeptide.com To prevent this, the side-chain amide nitrogen can be protected. While asparagine can be used without side-chain protection, employing a protecting group is often preferred for the synthesis of long or complex peptides. nih.gov

In Boc-based SPPS, the Xanthyl (Xan) group is a commonly used protecting group for the asparagine side chain. nih.govresearchgate.netpeptide.com The Xan group offers two main advantages: it effectively prevents the dehydration side reaction, and it improves the solubility of the protected asparagine derivative in organic solvents commonly used in SPPS. researchgate.netpeptide.com The Trityl (Trt) group is another option, though it is more commonly associated with Fmoc chemistry. nih.govacs.org The choice of protecting group is critical for ensuring the integrity of the peptide chain during synthesis.

StrategyProtecting GroupKey AdvantagesKey DisadvantagesPrimary Application Context
ProtectedXanthyl (Xan)Prevents dehydration to nitrile. researchgate.netpeptide.com Improves solubility of the amino acid derivative. researchgate.netAdds extra synthesis and deprotection steps. The Xan group is labile to the trifluoroacetic acid (TFA) used for Boc deprotection, but this is often not a major issue as protection is most critical during the coupling step. researchgate.netpeptide.comBoc-SPPS, especially for long or complex peptides. nih.gov
ProtectedTrityl (Trt)Prevents side-chain amide side reactions. acs.org Improves solubility characteristics. nih.govLess commonly used in Boc chemistry compared to Fmoc chemistry. nih.gov Can be prematurely removed under certain acidic conditions. rsc.orgPrimarily Fmoc-SPPS, but applicable in some Boc strategies. nih.govacs.org
UnprotectedNoneSimpler, more cost-effective precursor.Risk of side-chain dehydration to nitrile with carbodiimide activators. nih.gov Poor solubility of unprotected derivatives (e.g., Fmoc-Asn-OH). nih.govShort peptide synthesis; synthesis using non-carbodiimide activation methods. nih.govresearchgate.net

Achieving high isotopic enrichment and chemical purity is paramount for the successful application of Boc-Asn-OH-(-amine-¹⁵N). The control of these parameters begins with the synthesis itself and is verified by rigorous analytical methods.

Control during Synthesis:

High-Enrichment Precursors : The synthesis must utilize a nitrogen source with very high ¹⁵N enrichment (typically >98 atom %). The final isotopic abundance of the product is directly dependent on the enrichment of this starting material.

Reaction Efficiency : The synthetic pathway must be highly efficient to maximize the incorporation of the expensive ¹⁵N label and to minimize the formation of chemical impurities. A Chinese patent for ¹⁵N-L-asparagine synthesis reports achieving a product purity of over 99% with an isotopic abundance exceeding 99%, demonstrating that high fidelity is possible with optimized chemical processes. google.com

Purification : Rigorous purification of the final product, for example through recrystallization, is essential to remove unreacted starting materials, by-products, and any unlabeled contaminants. google.comgoogle.com

Analytical Verification: Mass spectrometry (MS) is the primary technique for verifying both isotopic enrichment and purity.

Gas Chromatography/Mass Spectrometry (GC/MS) : This method can be used to measure the ¹⁵N isotopic enrichment in multiple amino acids from a single analysis after derivatization. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS and tandem MS (MS/MS) are powerful tools for analyzing the isotopic distribution of labeled peptides and proteins. nih.govacs.org This analysis can confirm the level of ¹⁵N incorporation and detect any potential isotopic scrambling. acs.org

Determining Enrichment Levels : The percentage of ¹⁵N incorporation can be precisely calculated by comparing the experimentally measured mass spectrum of the isotopic profile against a series of theoretical profiles generated for different enrichment rates. nih.govacs.org This ensures the quality and fitness-for-purpose of the labeled amino acid as a standard. nih.gov

Advantages and Challenges of Boc Solid-Phase Peptide Synthesis (SPPS) Utilizing ¹⁵N-Labeled Precursors

Boc-SPPS is a well-established method for assembling peptides on a solid support. d-nb.info The use of ¹⁵N-labeled precursors like Boc-Asn-OH-(-amine-¹⁵N) within this framework offers significant benefits for downstream analysis but also presents unique challenges.

Advantages:

Reliability for Difficult Sequences : The Boc/Bzl strategy is often considered robust and reliable for the synthesis of long or "difficult" peptide sequences that may be prone to aggregation and incomplete coupling reactions in other methods. springernature.com The use of trifluoroacetic acid (TFA) for deprotection can help disrupt secondary structures that impede synthesis. springernature.com

Enabling Advanced Analysis : The incorporation of ¹⁵N labels is essential for modern quantitative proteomics (e.g., as internal standards for absolute quantification), metabolic labeling studies, and structural biology via NMR. creative-peptides.comoup.comrsc.org The mass shift created by the isotope allows for precise differentiation and quantification in mass spectrometry. ckisotopes.com

Orthogonality : Boc chemistry provides an alternative orthogonality in protecting group schemes compared to the more common Fmoc chemistry, which can be advantageous for synthesizing complex or modified peptides. springernature.com

Challenges:

Cost and Efficiency : ¹⁵N-labeled amino acids are significantly more expensive than their unlabeled counterparts. researchgate.net Therefore, every step in the SPPS cycle must be highly efficient to avoid the loss of valuable material. Incomplete coupling or failed synthesis is a much more costly problem than with standard reagents.

Harsh Cleavage Conditions : A major drawback of the Boc strategy is the requirement for strong, hazardous acids, typically anhydrous hydrogen fluoride (B91410) (HF), for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. springernature.comnih.gov These harsh conditions can lead to peptide degradation or modification of sensitive residues.

Side Reactions : Asparagine residues are prone to side reactions, such as the formation of aspartimide derivatives, particularly in sequences like Asp-Gly. nih.gov While side-chain protection (as discussed in 2.1.1) mitigates some risks, the potential for side reactions under the repetitive acidic conditions of Boc-SPPS remains a challenge.

Isotopic Scrambling : While less common than in biological expression systems, there is a potential for isotopic scrambling, where the ¹⁵N label could be lost or transferred, especially under harsh chemical conditions, which would compromise quantitative analyses. acs.org

Emerging Synthetic Routes and Scalability Considerations for Boc-Asn-OH-(-amine-¹⁵N) Production

The high cost and complex procedures of traditional chemical synthesis have driven research into more efficient, scalable, and sustainable methods for producing isotopically labeled amino acids.

Emerging Synthetic Routes:

Chemoenzymatic Synthesis : This hybrid approach combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.gov Biocatalytic reductive amination, for example, can produce labeled amino acids by using dehydrogenase enzymes to incorporate ¹⁵N from inexpensive sources like ¹⁵NH₄⁺ into a keto-acid precursor in a single, highly selective step. rsc.orgd-nb.info This method operates under benign conditions with high atom economy, making it an attractive green alternative. rsc.org

Electrosynthesis : Electrochemical methods represent a novel frontier for labeled compound synthesis. Researchers have developed pathways to synthesize ¹⁵N-amino acids from ¹⁵N-nitrite and biomass-derived keto-acids using renewable electricity. researchgate.net This approach is sustainable, operates at ambient conditions, and even offers the potential to recycle the ¹⁵N source, which could dramatically improve the economics of production. researchgate.net

Late-Stage Labeling : New catalytic methods are being developed to introduce isotopic labels at a late stage in the synthesis. For instance, a protocol using simple aldehyde catalysts allows for the direct carboxylate exchange of unprotected amino acids with isotopically labeled CO₂. springernature.com While demonstrated for carbon isotopes, the principle of late-stage functionalization could inspire new, more efficient routes for nitrogen isotope incorporation, reducing the number of steps where expensive labeled material is handled.

Atom Economy and Yield : Routes with high yields and excellent atom economy, such as the biocatalytic methods, are more scalable as they waste less of the expensive isotope. rsc.org

Cost of Precursors : Emerging routes that can use simple, low-cost isotopic sources (e.g., ¹⁵NH₄⁺, ¹⁵N-nitrite) are more economically viable for large-scale production than those requiring complex, pre-labeled intermediates. rsc.orgresearchgate.net

Process Simplicity and Safety : Scalable industrial processes favor simpler, safer, and more environmentally friendly conditions. The move away from hazardous reagents (like those used in some traditional organic syntheses) and toward water-based, ambient-temperature enzymatic or electrochemical reactions is a key trend for improving scalability and sustainability. google.comrsc.orgresearchgate.net

Incorporation of Boc Asn Oh Amine 15n in Peptide and Protein Systems

Strategies for Site-Specific 15N-Asparagine Incorporation in Chemically Synthesized Peptides

The chemical synthesis of peptides offers precise control over the placement of isotopic labels. One of the primary methods for achieving this is Solid-Phase Peptide Synthesis (SPPS). In this process, an amino acid, protected at its N-terminus, is covalently attached to an insoluble resin. The peptide chain is then elongated by sequentially adding protected amino acid residues.

For the site-specific incorporation of 15N-labeled asparagine, a protected form of the amino acid, such as Boc-Asn-OH-(-amine-15N), is used. The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group during the coupling reaction. The 15N label is located in the side-chain amide group.

Key strategies in this process include:

Use of Protected Amino Acids : The N-terminus is protected by a Boc group, which is labile to acid. americanpeptidesociety.org Side chains of amino acids are also protected to prevent unwanted reactions. For asparagine, a common side-chain protecting group is the xanthyl (Xan) group, which enhances solubility and prevents dehydration of the amide side chain during activation. peptide.com

Stepwise Elongation : The peptide chain is built one amino acid at a time. researchgate.net At the desired position, the 15N-labeled asparagine derivative is introduced.

Native Chemical Ligation : This technique allows for the joining of two unprotected peptide fragments. nih.gov One fragment must have a C-terminal thioester, and the other an N-terminal cysteine. This method can be adapted to incorporate labeled amino acids into larger proteins. nih.gov

Fidelity of 15N-Asparagine Labeling in Biosynthetic Protein Expression Systems

In biosynthetic systems, such as E. coli or mammalian cells, proteins are produced from a DNA template. To incorporate a 15N-labeled amino acid, the expression medium is supplemented with the labeled amino acid. However, the fidelity of this labeling can be compromised by the cell's metabolic pathways.

Mitigation of Isotopic Scrambling in Metabolic Pathways During Protein Expression

Isotopic scrambling occurs when the isotopic label from the supplemented amino acid is transferred to other amino acids through metabolic processes. Asparagine is particularly susceptible to this, as it is involved in various metabolic pathways. researchgate.netresearchgate.net

Several strategies can be employed to minimize isotopic scrambling:

Use of Auxotrophic Strains : These are strains of bacteria that cannot synthesize certain amino acids. researchgate.net By using a strain that cannot produce asparagine, the incorporation of the exogenously supplied 15N-asparagine is maximized.

Inhibition of Metabolic Enzymes : Specific inhibitors can be used to block the enzymes responsible for the interconversion of amino acids. researchgate.net

Excess of Unlabeled Amino Acids : Supplementing the growth medium with a large excess of all other unlabeled amino acids can help to suppress the metabolic pathways that lead to scrambling. nih.gov

Cell-Free Protein Synthesis : In vitro systems for protein synthesis lack many of the metabolic enzymes found in living cells, which can significantly reduce isotopic scrambling. researchgate.net

Mammalian Cell Systems : In systems like Human Embryonic Kidney (HEK) 293 cells, it has been shown that the α-[15N]-atom from asparagine experiences minimal metabolic scrambling. nih.gov

A study on HEK293 cells demonstrated the fidelity of 15N labeling for several amino acids. The table below summarizes the degree of metabolic scrambling observed for different amino acids.

Amino AcidMetabolic Scrambling Level in HEK293 Cells
C, F, H, K, M, N , R, T, W, YMinimal
G, SInterconvert to each other
A, D, E, I, L, VSignificant
Data sourced from a study on selective amino acid 15N-labeling in HEK293 cells. nih.gov

Comparative Analysis of Boc and Fmoc Strategies for Labeled Amino Acid Integration in Peptide Synthesis

Two main strategies dominate solid-phase peptide synthesis: the Boc (tert-butyloxycarbonyl) and the Fmoc (9-fluorenylmethyloxycarbonyl) strategies. americanpeptidesociety.orgiris-biotech.de Both have distinct advantages and disadvantages concerning the incorporation of labeled amino acids.

FeatureBoc StrategyFmoc Strategy
Nα-Protection tert-butyloxycarbonyl (acid-labile)9-fluorenylmethyloxycarbonyl (base-labile)
Deprotection Conditions Strong acid (e.g., trifluoroacetic acid, TFA) americanpeptidesociety.orgBase (e.g., piperidine (B6355638) in DMF) americanpeptidesociety.org
Side-Chain Protection Typically benzyl-based groups, removed by strong acid (HF) researchgate.netTypically tert-butyl-based groups, removed by TFA iris-biotech.de
Final Cleavage Harsh conditions (e.g., anhydrous hydrogen fluoride (B91410), HF) researchgate.netMilder conditions (e.g., TFA) iris-biotech.de

Key Considerations for Labeled Amino Acid Integration:

Orthogonality : The Fmoc strategy is often considered more "orthogonal" because the Nα- and side-chain protecting groups are removed by different classes of reagents (base and acid, respectively), which can simplify the synthesis of complex peptides. iris-biotech.de

Harshness of Reagents : The repeated use of strong acid in the Boc strategy can potentially lead to degradation of the peptide or the label, although it is considered reliable for synthesizing long or "difficult" sequences. americanpeptidesociety.orgresearchgate.net The milder conditions of the Fmoc strategy are generally preferred. americanpeptidesociety.org

Automation : The Fmoc strategy is more amenable to automated peptide synthesis due to its milder reaction conditions. americanpeptidesociety.org

Cost and Availability : A wider variety of non-canonical amino acids, including isotopically labeled ones, are commercially available for Fmoc-based synthesis. iris-biotech.de

Side Reactions : For asparagine, dehydration of the side-chain amide can be a problem during activation, particularly with carbodiimide (B86325) reagents. The use of a side-chain protecting group like trityl (Trt) or xanthyl (Xan) is common in both strategies to mitigate this. peptide.compeptide.com In the Boc strategy, the use of TFA for deprotection can also help to break up peptide aggregates that may form during synthesis. researchgate.net

Ultimately, the choice between Boc and Fmoc strategies depends on the specific peptide sequence, the nature of the isotopic label, and the desired final product. americanpeptidesociety.org

Applications in Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy of 15N-Labeled Biomolecules

NMR spectroscopy is a versatile technique that provides information on the structure, dynamics, and interactions of molecules in solution. The incorporation of 15N labels into biomolecules, such as peptides and proteins, significantly enhances the capabilities of NMR for studying these complex systems.

The incorporation of 15N-labeled asparagine residues into peptides and proteins is a cornerstone of modern NMR-based structural biology. ckisotopes.com This isotopic enrichment allows for the acquisition of heteronuclear correlation spectra, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment. The HSQC spectrum displays a correlation peak for each nitrogen-bound proton, effectively providing a unique fingerprint of the protein's backbone and asparagine/glutamine side chains. nih.gov

These spectra are instrumental in the sequential assignment of backbone resonances, a critical first step in determining the three-dimensional structure of a protein. nih.gov By tracing the connectivity between adjacent amino acid residues through-bond scalar couplings, researchers can map the protein's primary sequence to the observed NMR signals. Furthermore, Nuclear Overhauser Effect (NOE) experiments on 15N-labeled samples provide through-space distance restraints between protons, which are essential for calculating the protein's tertiary structure. The precise chemical shifts of the 15N-labeled asparagine amide groups are also highly sensitive to their local chemical environment, offering valuable insights into secondary structure elements like alpha-helices and beta-sheets.

The dynamic nature of proteins is intrinsically linked to their function. 15N NMR relaxation measurements provide a powerful means to probe motions on a wide range of timescales, from picoseconds to seconds. By incorporating 15N-labeled asparagine, researchers can measure the longitudinal (R1) and transverse (R2) relaxation rates, as well as the heteronuclear NOE, for specific amide groups within the protein. rutgers.edu

These relaxation parameters are sensitive to the rotational correlation time of the molecule and internal motions. nih.gov Analysis of this data can reveal flexible loop regions, the dynamics of ligand binding sites, and conformational changes that are crucial for biological activity. For instance, elevated R2 values can indicate the presence of conformational exchange on the microsecond to millisecond timescale, often associated with functionally important dynamic processes. utoronto.canih.gov

Relaxation ParameterInformation GainedTimescale of Motion
R1 (Longitudinal) Overall molecular tumbling and fast internal motionsPicoseconds to nanoseconds
R2 (Transverse) Overall molecular tumbling, fast internal motions, and conformational exchangePicoseconds to milliseconds
1H-15N NOE Amplitude of fast internal motionsPicoseconds to nanoseconds

For larger proteins or complex biological systems, uniformly 15N-labeled samples can result in highly crowded and overlapping NMR spectra, making analysis challenging. Selective 15N-labeling of specific amino acid types, such as asparagine, offers a solution to this problem. ckisotopes.com By providing 15N-labeled asparagine in the growth media, only the asparagine residues in the expressed protein will be isotopically enriched. nih.gov

This approach dramatically simplifies the resulting 1H-15N HSQC spectrum, as signals will only be observed for the labeled asparagine residues. nih.gov This spectral simplification is invaluable for a variety of applications, including:

Assignment of crowded spectral regions: By selectively labeling different amino acid types in separate samples, overlapping peaks in the uniformly labeled spectrum can be unambiguously assigned.

Studying specific protein regions: If a particular asparagine residue is located in an active site or at a protein-protein interaction interface, selective labeling allows for focused investigation of that region without interference from the rest of the protein.

Facilitating studies of large proteins: For very large proteins where uniform labeling leads to severe spectral overlap and line broadening, selective labeling can make NMR studies feasible. researchgate.net

Paramagnetic Relaxation Enhancement (PRE) is an NMR technique that provides long-range distance information, which is often inaccessible through traditional NOE measurements. nih.gov This method involves the site-specific introduction of a paramagnetic center, such as a metal ion or a nitroxide spin label, into the protein. nih.gov The unpaired electrons of the paramagnetic tag induce significant relaxation enhancements on nearby nuclear spins, with the magnitude of the effect being proportional to r-6, where r is the distance between the nucleus and the paramagnetic center.

By selectively incorporating a 15N-labeled asparagine residue, researchers can accurately measure the PRE effect on the amide proton and nitrogen of that specific residue. This provides a precise distance restraint between the labeled asparagine and the paramagnetic center. westmont.edu This approach is particularly useful for:

Determining the structure of protein-protein and protein-ligand complexes: By placing the paramagnetic tag on one molecule and observing PREs on the 15N-labeled partner, intermolecular distances can be measured. anu.edu.au

Characterizing lowly populated or transient conformational states: PREs are sensitive to transient interactions and can be used to detect and characterize sparsely populated states that are difficult to observe with other methods. nih.gov

Refining protein structures: Long-range distance restraints from PREs can significantly improve the accuracy and resolution of protein structures determined by NMR. nih.gov

15N NMR spectroscopy is not limited to the study of macromolecules. It is also a powerful tool for tracing the metabolic fate of nitrogen-containing compounds in cells and organisms. nih.govresearchgate.net By introducing 15N-labeled amino acids, such as 15N-asparagine, into a biological system, researchers can follow the incorporation of the 15N label into various metabolic products over time.

This approach provides a dynamic view of nitrogen metabolism, allowing for the identification of active metabolic pathways and the quantification of metabolite pool sizes. nih.gov The chemical shift of the 15N nucleus is sensitive to its chemical environment, enabling the differentiation of various nitrogen-containing metabolites in complex mixtures without the need for extensive purification.

The metabolism of asparagine is crucial for many cellular processes, and its dysregulation is implicated in various diseases, including cancer. mdpi.com 15N NMR studies using labeled asparagine have provided significant insights into its metabolic pathways. For example, by incubating cells with L-[4-15N]asparagine, where the amide nitrogen is labeled, researchers can monitor the transfer of this nitrogen to other molecules. nih.gov

Studies have shown that the amide nitrogen of asparagine can be transferred to the amide group of glutamine. nih.gov The rate of this transfer and the accumulation of other 15N-labeled metabolites can be quantified using 15N NMR, providing a detailed picture of asparagine utilization in different cell types and under various conditions. oup.comresearchgate.net This information is critical for understanding the metabolic adaptations of cells and for the development of therapeutic strategies that target asparagine metabolism. mdpi.com

Labeled PrecursorObserved Labeled ProductsMetabolic Pathway Investigated
L-[4-15N]asparagine15N-Glutamine (amide)Asparagine amide nitrogen transfer
L-[2-15N]asparagine15N-Aspartate, 15N-Glutamate/Glutamine (amine)Asparagine amino nitrogen transfer

Investigating Nitrogen Metabolism and Metabolite Pools via <sup>15</sup>N NMR of Free Amino Acids

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry (MS) stands as a cornerstone analytical technique for the isotopic analysis of biomolecules, offering unparalleled sensitivity and precision in determining isotopic compositions. In the context of studies involving ¹⁵N-labeled compounds, MS is indispensable for elucidating the incorporation, metabolic fate, and positional distribution of the heavy isotope. The use of Boc-Asn-OH-(-amine-¹⁵N) as a precursor in peptide synthesis provides a powerful tool for introducing a stable isotope label at a specific site, enabling a range of advanced spectroscopic characterizations.

Validation of ¹⁵N-Asparagine Incorporation Fidelity in Peptides and Proteins

A critical aspect of utilizing stable isotope-labeled compounds in proteomics and related fields is the accurate determination of the isotope incorporation efficiency. Mass spectrometry is the gold standard for validating the fidelity of ¹⁵N-asparagine incorporation into peptides and proteins synthesized using precursors like Boc-Asn-OH-(-amine-¹⁵N). This validation is essential to ensure the reliability of quantitative studies that rely on isotopic ratios. nih.govresearchgate.net

The process typically involves the enzymatic digestion of the ¹⁵N-labeled protein into smaller peptides, which are then analyzed by mass spectrometry. The resulting mass spectra reveal the isotopic distribution for each peptide. By comparing the experimental isotopic pattern with theoretical distributions for varying levels of ¹⁵N enrichment, the precise percentage of incorporation can be calculated. nih.govresearchgate.net This comparison can be facilitated by computational methods, such as using the Pearson product-moment correlation coefficient to find the best match between the empirical and theoretical profiles. nih.gov

High-resolution mass spectrometry platforms, such as Fourier transform ion cyclotron resonance (FT-ICR) and Orbitrap mass spectrometers, are particularly well-suited for this purpose. Their high mass accuracy and resolution allow for the clear separation of isotopic peaks, enabling precise quantification of enrichment levels. researchgate.netacs.org For instance, studies have demonstrated the ability to achieve high precision in determining ¹⁵N enrichment, with relative standard deviations as low as 0.8% for peptides with 99 atom % excess ¹⁵N. researchgate.net

Table 1: Representative Data on ¹⁵N Enrichment Analysis in Peptides

Peptide Sequence Expected ¹⁵N Enrichment (%) Measured ¹⁵N Enrichment (%) Relative Standard Deviation (%)
Val-Gly-Ala-Asn-His 99 99 0.8
Leu-Ile-Lys-Glu 79 79 2.0

This table contains illustrative data based on findings reported in studies on ¹⁵N incorporation analysis. researchgate.net

Tracing Nitrogen Fluxes in Biological Systems Using ¹⁵N-Asparagine as a Substrate

The introduction of ¹⁵N-labeled asparagine into biological systems allows researchers to trace the pathways of nitrogen metabolism and quantify nitrogen fluxes. This approach is invaluable for understanding how organisms assimilate, transport, and utilize nitrogen from specific sources. nih.govresearchgate.net By supplying ¹⁵N-asparagine as a substrate, the flow of the heavy isotope through various metabolic pathways can be monitored by analyzing the ¹⁵N content of downstream metabolites using mass spectrometry.

For example, in cell culture studies, human hepatoma cells incubated with (α-¹⁵N)asparagine showed a slow metabolism of this amino acid. nih.gov Over a 144-hour period, while a significant portion of the ¹⁵N label remained in asparagine, it was also traced to other amino acids such as alanine, glutamate (B1630785), and proline, indicating the metabolic pathways involved. nih.gov The enrichment of ¹⁵N in these downstream amino acids provides quantitative data on the flux of nitrogen from asparagine. nih.gov

Similarly, in plant biology, ¹⁵N-tracer studies are crucial for investigating nitrogen uptake, allocation, and use efficiency. mdpi.com By providing a ¹⁵N-labeled nitrogen source, researchers can track its distribution throughout the plant, from the roots to the leaves, fruits, and other tissues. mdpi.com This allows for the determination of how different nitrogen sources influence plant growth and productivity.

Table 2: Distribution of ¹⁵N Label from (α-¹⁵N)Asparagine in Cell Culture Medium after 144 Hours

Metabolite ¹⁵N Distribution (%) ¹⁵N Enrichment (%)
Asparagine 82.0 -
Alanine 8.0 20
Glutamate 6.8 36

This table is based on data from a study tracing ¹⁵N from labeled asparagine in human hepatoma Hep G2 cell culture. nih.gov

Methodologies for Positional Isotopic Discrimination Within ¹⁵N-Asparagine

Asparagine contains two nitrogen atoms: one in the α-amino group and one in the side-chain amide group. Distinguishing the isotopic composition at these specific positions provides a deeper level of insight into the biochemical reactions and metabolic pathways the molecule has undergone. Methodologies for such position-specific isotopic analysis (N-PSIA) have been developed, offering a finer discrimination for "isotopic fingerprinting" and studies of isotopic fluxes. nih.govresearchgate.netacs.org

One approach involves the selective chemical or enzymatic cleavage of the nitrogen atoms from different positions within the asparagine molecule. The resulting nitrogen-containing fragments are then analyzed by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). nih.govresearchgate.netacs.org This technique allows for high-precision measurements of the ¹⁵N/¹⁴N ratio at each nitrogen position.

Research has shown that there can be significant natural enrichment of ¹⁵N in the side-chain nitrogen compared to the α-amino nitrogen in commercially available asparagine. nih.govresearchgate.netacs.org This intramolecular isotopic difference can be indicative of the synthetic processes used in its production. nih.govresearchgate.netacs.org The ability to resolve these positional isotopic differences is a powerful tool for mechanistic studies of enzymes that act on asparagine and for tracing nitrogen through metabolic networks with greater detail.

Table 3: Precision of ¹⁵N/¹⁴N Position-Specific Isotopic Analysis of Asparagine

Measurement Type Average Precision (SD(δ¹⁵N) in ‰)
Directly Measured Positions 0.2 - 0.4

This table reflects the reported precision for the position-specific isotopic analysis of polynitrogenous amino acids like asparagine. nih.govresearchgate.netacs.org

Mechanistic Insights From15n Labeled Asparagine Tracer Studies

Elucidating Metabolic Pathways Involving Asparagine Nitrogen

Tracer studies employing 15N-labeled asparagine have been instrumental in mapping the metabolic fate of its nitrogen atoms within various biological systems, from microorganisms to plants. Asparagine plays a central role in the transport, storage, and recycling of nitrogen. oup.com By introducing 15N-labeled asparagine, researchers can track the movement of the labeled nitrogen atom as it is incorporated into other molecules.

One of the primary pathways elucidated is the assimilation of inorganic nitrogen into asparagine itself, which involves multiple enzymatic steps including glutamine synthetase (GS), glutamate (B1630785) synthase (GOGAT), aspartate aminotransferase (AspAT), and asparagine synthetase (AS). oup.com The amide group of asparagine can be derived from the amide group of glutamine, and tracer studies help to confirm the flow of nitrogen through this pathway. nih.gov

Furthermore, the breakdown of asparagine releases its nitrogen for the synthesis of other amino acids and nitrogenous compounds. The enzyme asparaginase (B612624) hydrolyzes asparagine to aspartate and ammonia (B1221849), while asparagine aminotransferase can transfer the amino group to an alpha-keto acid, initiating its redistribution. oup.commdpi.com Studies using [2-15N]asparagine have shown the redistribution of the 15N label to the amine groups of glutamate and glutamine, as well as to aspartate. researchgate.net This demonstrates the direct and indirect routes by which asparagine's nitrogen contributes to the cellular pool of other amino acids.

In the context of plant biology, asparagine is a key compound for nitrogen transport from source to sink tissues. Studies in soybean plants using 15N2 gas have shown that newly fixed nitrogen is rapidly incorporated into amino acids, with asparagine being a significant component of the nitrogen translocated from the nodules to other parts of the plant. tandfonline.com Similarly, in parasitic plant interactions, 15N-labeled glutamine, a precursor for asparagine synthesis, has been shown to move from the host to the parasite, where it serves as an important nitrogen storage compound. acs.org

Research on pea aphids has provided insights into how dietary asparagine is metabolized. By feeding aphids a diet containing asparagine with 15N at either the amine (α) or amide (γ) position, it was found that the amine nitrogen is incorporated into other amino acids more efficiently than the amide nitrogen, highlighting differential metabolic fates for the two nitrogen atoms in the asparagine molecule. biologists.com

Quantitative Analysis of 15N Distribution in Downstream Metabolites

A key advantage of using 15N-labeled tracers is the ability to quantify the distribution of the isotope in various downstream metabolites, providing a dynamic view of metabolic fluxes. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are pivotal for these quantitative analyses. nih.govresearchgate.netnih.gov

Studies in Vero cells cultured with [2-15N]asparagine have used 15N NMR spectroscopy to track the redistribution of the label. The spectra revealed the appearance of 15N signals corresponding to aspartate, as well as the amine-N of glutamate and glutamine, confirming the metabolic conversion of asparagine's amino group. researchgate.net

In plant studies, the quantitative distribution of 15N provides a clearer picture of nitrogen allocation. For instance, in Arabidopsis seeds incubated with 15[N]ammonium, the disruption of an asparagine synthetase gene (ASN3) led to altered 15N labeling patterns in key amino acids. mdpi.com In the mutant seeds, there were lower amounts of 15N-labeled glutamine and aspartate but higher levels of 15N-labeled asparagine and glutamate compared to wild-type seeds, suggesting a complex regulation of asparagine synthesis and its precursor supply. mdpi.com

The following table, derived from data on soybean plants at the pod-filling stage, illustrates the quantitative distribution of newly fixed 15N over time, highlighting the role of different plant parts in nitrogen transport and storage.

Table 1: Percentage distribution of fixed 15N in soybean plants at 91 days after planting over a 7-hour chase period after a 1-hour pulse of 15N2 exposure. tandfonline.com
Plant Part1 hour2 hours4 hours8 hours
Nodules90%45%20%7%
Roots5%10%12%14%
Stems3%25%40%54%
Leaves1%10%15%12%
Pods1%5%8%10%
Seeds0%5%5%4%

This data clearly shows the nodules as the initial site of nitrogen assimilation, with subsequent transport and accumulation in other plant tissues, particularly the stems, over the chase period. tandfonline.com

Another example of quantitative analysis comes from studies on light-independent nitrogen assimilation in plant leaves. By supplying 15NO3- in the dark, researchers could quantify the incorporation of the label into various amino acids.

Table 2: Atom% excess of 15N in amino acids of sunflower leaf discs incubated with 15NO3- for 30 minutes in the dark. mdpi.com
Amino AcidNitrogen GroupAtom% 15N Excess
GlutamineAmide-N14.5
Amino-N4.8
GlutamateAmino-N4.2
AspartateAmino-N1.8

These findings demonstrate that even in the absence of light, nitrate (B79036) is assimilated into glutamine, which then serves as a nitrogen donor for the synthesis of other amino acids. mdpi.com The higher labeling in the amide-N of glutamine supports its primary role in nitrogen assimilation. mdpi.com

Investigations of Nitrogen Cycling and Exchange in Biological Environments

15N-labeled asparagine is a valuable tool for studying the broader dynamics of nitrogen cycling and exchange within and between organisms and their environment. These studies help to understand how nitrogen is acquired, utilized, and transferred in complex ecosystems.

In soil microbiology, for instance, compound-specific isotope analysis of amino acids using 15N-labeled substrates can reveal the pathways of nitrogen assimilation by the soil microbial biomass. semanticscholar.org While direct studies with Boc-Asn-OH-(-amine-15N) are less common in this specific context, the principles of tracing 15N from amino acids like asparagine are applicable. Such studies can differentiate the rates and fluxes of nitrogen from various organic and inorganic sources into the microbial protein pool. semanticscholar.org

In aquatic ecosystems, 15N-labeled compounds, including amino acids, are used to measure the uptake of dissolved organic nitrogen (DON) by microorganisms. vliz.be These experiments are crucial for understanding the role of DON in aquatic food webs and biogeochemical cycles. Quantifying the uptake of 15N-labeled asparagine by phytoplankton and bacteria can help to determine their nutritional strategies and their contribution to nitrogen cycling in these environments.

The interaction between different organisms, such as in symbiotic or parasitic relationships, is another area where 15N tracers provide significant insights. The study of nitrogen transfer from a host plant to a parasitic plant, for example, can be quantified using 15N-labeled amino acids. It has been demonstrated that host-derived glutamine, a precursor for asparagine, is a key nitrogen source for the parasite, and tracing its 15N label reveals the dynamics of this nutrient transfer. acs.org This highlights the role of specific amino acids in mediating nutrient exchange between interacting organisms.

Emerging Research Avenues and Methodological Advancements

Development of Novel Spectroscopic Pulse Sequences for Enhanced ¹⁵N-Asparagine Analysis

The inherent challenge of ¹⁵N NMR is its low sensitivity, which researchers are actively addressing through the development of innovative pulse sequences. These advancements aim to enhance signal detection, resolution, and the extraction of specific structural information related to the asparagine side chain.

One primary area of development is the enhancement of sensitivity in heteronuclear correlation experiments. Techniques like the Heteronuclear Single Quantum Coherence (HSQC) experiment are standard for viewing ¹H-¹⁵N correlations, and they visualize the side-chain amide groups of asparagine and glutamine. protein-nmr.org.uk However, new methods focus on maximizing signal-to-noise ratios. For instance, ¹H indirect detection in solid-state NMR, a technique termed PRINS (Proton Indirectly Detected Nitrogen Static NMR), has achieved sensitivity gains of 1.8 to 2.5 times by detecting the more sensitive ¹H nucleus. nih.govmeihonglab.com This translates to a significant reduction in experiment time. meihonglab.com Further sensitivity gains are realized through methods that preserve equivalent magnetization pathways during pulse sequences. nih.gov

For solid-state applications, where lines are significantly broader, pulse sequences are being designed to work in concert with high-speed magic-angle spinning (MAS). researchgate.net This combination narrows the broad lines and allows for the application of ¹H-detected correlation experiments, which can increase sensitivity by a factor of five or more compared to direct ¹⁵N detection. nih.gov Long-range correlation experiments, such as the LR-HSQMBC, are also being optimized to detect correlations across multiple bonds (e.g., ⁴JNH), providing valuable long-range distance constraints that are crucial for defining the three-dimensional folds of proteins. researchgate.netacs.org

Integration of ¹⁵N-Asparagine Labeling with Multi-Dimensional and Multi-Nuclear Approaches

The true power of incorporating ¹⁵N-labeled asparagine is realized when it is integrated into multi-dimensional NMR experiments that correlate multiple nuclei. These experiments are essential for resolving spectral overlap and for the sequential assignment of protein backbones.

Triple-resonance experiments, which correlate ¹H, ¹⁵N, and ¹³C nuclei, are the gold standard for protein backbone assignment. nih.gov Experiments like the 3D HNCO and 3D HNCA are fundamental to this process. northwestern.edunorthwestern.edu The HNCO experiment links the amide ¹H and ¹⁵N of one residue to the carbonyl carbon (¹³CO) of the preceding residue. northwestern.edu The HNCA experiment correlates the amide nuclei with the alpha-carbon (¹³Cα) of both the same residue (intra-residue) and the preceding residue (inter-residue). northwestern.eduprotocols.io The use of ¹⁵N-labeled asparagine provides crucial anchor points within these assignment strategies. A combined HNCA/HNCO experiment has even been developed to acquire both sets of data simultaneously on ¹⁵N-labeled samples, doubling the efficiency of data collection. nih.gov

Beyond assignment, multi-dimensional techniques leverage the ¹⁵N label to probe protein dynamics. ¹⁵N relaxation experiments measure the rates at which nuclei return to equilibrium after perturbation, providing information on motion across different timescales. nih.gov These experiments can characterize the fast (picosecond to nanosecond) internal motions of the protein backbone and side chains. nih.govresearchgate.net By studying the relaxation of the ¹⁵N-labeled asparagine side chain, researchers can understand its local flexibility and its role in molecular recognition and function.

Computational Approaches for Predicting and Interpreting ¹⁵N Chemical Shifts and Dynamics

Concurrent with experimental advances, computational methods have become indispensable for predicting and interpreting NMR data. These approaches provide a theoretical framework that can validate experimental findings and offer deeper insights into the relationship between molecular structure and NMR parameters.

Quantum chemistry calculations, particularly using Density Functional Theory (DFT), are employed to predict ¹⁵N chemical shifts from a protein's three-dimensional structure. nih.govduke.edu These calculations can determine the nuclear shielding tensor, which is then converted into the chemical shift. worldscientific.com The accuracy of these predictions has improved significantly, with some algorithms achieving root-mean-square deviations of less than 2.0 ppm for ¹⁵N nuclei. nih.gov Such predictions are valuable for aiding in resonance assignment and for refining protein structures. duke.edu Studies have shown that factors like hydrogen bonding and local backbone and side-chain torsion angles strongly influence the ¹⁵N chemical shift. duke.edubiorxiv.org

Molecular dynamics (MD) simulations are used in synergy with NMR to study protein dynamics. nih.gov MD trajectories provide an atomistic view of a protein's movement over time, from which NMR relaxation parameters can be calculated and compared with experimental data. researchgate.netrsc.org This integrated MD-NMR approach allows for a more robust characterization of molecular motions. rsc.org For ¹⁵N-labeled asparagine, this means that simulations can model the side chain's dynamic behavior, and the resulting parameters, like order parameters (S²), can be validated against ¹⁵N relaxation experiments, providing a comprehensive picture of its flexibility and interactions. nih.gov

Expanding the Scope of ¹⁵N-Asparagine Labeling in Complex Biological Systems

A major frontier in structural biology is the study of molecules in their native environments. The use of ¹⁵N-labeled asparagine, via Boc-Asn-OH-(-amine-¹⁵N) in synthesis or through metabolic labeling, is critical for extending NMR studies from dilute solutions to more complex, physiologically relevant systems.

In-cell NMR is a powerful technique that allows for the observation of proteins at atomic resolution inside living cells. rsc.org Selective ¹⁵N labeling is essential for these experiments, as it allows the signals from the protein of interest to be filtered from the overwhelming background signals of the cellular milieu. rsc.org However, metabolic scrambling, where the ¹⁵N isotope is transferred to other amino acids, can be a challenge, particularly in mammalian cells like HEK293. nih.gov Recent studies have focused on optimizing labeling protocols to minimize this scrambling, showing that asparagine is one of ten amino acids that experiences minimal metabolic scrambling, making it a reliable residue for selective labeling studies in human cells. nih.gov

Furthermore, ¹⁵N-labeled asparagine is being used to study nitrogen metabolism directly in complex systems. nih.gov Because ¹⁵N-labeled amino acids are less expensive than their ¹³C counterparts, they offer a cost-effective way to trace metabolic pathways. nih.govresearchgate.net For example, ¹⁵N-edited HSQC spectra can be used to monitor the transport and metabolism of asparagine in mammalian cell cultures, providing direct insights into cellular biochemistry. researchgate.net This approach is also vital for studying post-translational modifications, such as N-linked glycosylation, which occurs specifically at asparagine residues.

Q & A

Basic Questions

Q. What are the critical steps for synthesizing and characterizing Boc-Asn-OH-(amine-15N) to ensure purity and isotopic enrichment?

  • Methodological Answer :

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with 15N-labeled amine precursors. Protect the α-amine with Boc groups to prevent undesired side reactions.
  • Characterization :
  • Purity : Analyze via reverse-phase HPLC with UV detection (e.g., 220 nm for amide bonds) .
  • Isotopic Enrichment : Confirm using 15N NMR spectroscopy (e.g., 2D 1H-15N HSQC) to detect labeled amine signals and mass spectrometry (MS) to quantify 15N incorporation .
  • Quality Control : Refer to Certificates of Analysis (COA) for batch-specific isotopic enrichment (e.g., ≥98 atom % 15N) and purity thresholds (e.g., ≥98.5% by TLC) .

Q. What analytical techniques are essential for verifying the isotopic integrity of Boc-Asn-OH-(amine-15N) prior to experimental use?

  • Methodological Answer :

  • 15N NMR Spectroscopy : Identify amine-specific 15N chemical shifts (e.g., ~120 ppm for primary amines) and confirm absence of unlabeled contaminants .
  • High-Resolution Mass Spectrometry (HRMS) : Calculate exact mass-to-charge ratios to distinguish 15N-labeled species from natural abundance isotopes .
  • Elemental Analysis : Validate nitrogen content against theoretical values derived from molecular formulas .

Q. How should Boc-Asn-OH-(amine-15N) be stored to maintain stability and prevent isotopic degradation?

  • Methodological Answer :

  • Storage Conditions : Store desiccated at -20°C in airtight, light-protected containers to minimize hydrolysis and isotopic exchange .
  • Handling : Avoid repeated freeze-thaw cycles; aliquot stock solutions in inert solvents (e.g., anhydrous DMSO) .

Advanced Research Questions

Q. How can Boc-Asn-OH-(amine-15N) be integrated into metabolic flux studies to track nitrogen assimilation in cancer cell models?

  • Methodological Answer :

  • Experimental Design :

Labeling Protocol : Replace unlabeled asparagine in cell culture media with Boc-Asn-OH-(amine-15N). Optimize concentration and exposure time to ensure uptake without cytotoxicity .

Metabolite Extraction : Quench metabolism at defined timepoints using cold methanol/water. Analyze intracellular 15N-labeled metabolites (e.g., aspartate, glutamate) via LC-MS/MS or 2D 1H-15N NMR .

  • Data Interpretation : Use isotopomer spectral analysis (ISA) to quantify flux rates and correct for natural abundance 15N .

Q. How can conflicting data arise when using Boc-Asn-OH-(amine-15N) in peptide synthesis versus metabolic tracing, and how are these resolved?

  • Methodological Answer :

  • Contradiction Sources :
  • Isotopic Dilution : Unlabeled amines in cellular pools may dilute 15N signals during metabolic studies.
  • Coupling Efficiency : Incomplete Boc deprotection during SPPS reduces labeled peptide yields .
  • Resolution Strategies :
  • Metabolic Studies : Use pulse-chase protocols to distinguish newly synthesized 15N-labeled proteins from pre-existing unlabeled pools .
  • Synthesis Optimization : Employ double-coupling steps with HOBt/DIC activation to maximize Boc-Asn-OH-(amine-15N) incorporation .

Q. What experimental controls are critical when using Boc-Asn-OH-(amine-15N) to study protein turnover dynamics?

  • Methodological Answer :

  • Negative Controls : Use unlabeled Boc-Asn-OH in parallel to baseline natural 15N abundance.
  • Technical Controls :
  • Stability Assays : Confirm Boc-Asn-OH-(amine-15N) resistance to enzymatic degradation (e.g., asparaginase) via TLC or MS .
  • Isotopic Cross-Validation : Compare results with orthogonal tracers (e.g., 13C-glucose) to validate nitrogen flux pathways .

Q. How can researchers optimize Boc-Asn-OH-(amine-15N) for use in advanced NMR-based structural studies of asparagine-rich proteins?

  • Methodological Answer :

  • Sample Preparation : Incorporate Boc-Asn-OH-(amine-15N) into recombinant protein expression systems (e.g., E. coli auxotrophic strains) to ensure site-specific 15N labeling .
  • NMR Acquisition :
  • Use heteronuclear single quantum coherence (HSQC) to resolve asparagine side-chain amide signals.
  • Apply transverse relaxation-optimized spectroscopy (TROSY) for large protein complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.